molecular formula C8H5O7-3 B1262211 (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate

(3E)-5-oxopent-3-ene-1,2,5-tricarboxylate

Cat. No. B1262211
M. Wt: 213.12 g/mol
InChI Key: WHGVLEMQINVDLH-OWOJBTEDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-5-oxopent-3-ene-1,2,5-tricarboxylate is tricarboxylate anion of (3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid. It is a conjugate base of a (3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid.

Scientific Research Applications

Gold-Catalyzed Cycloisomerization

Gold-catalyzed cycloisomerization of 1,5-allenynes, as investigated by Cheong et al. (2008), involves a unique nucleophilic addition and 1,5-hydrogen shift, which could potentially implicate (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate in the process (Cheong, Morganelli, Luzung, Houk, & Toste, 2008).

Synthesis of Bis-Tetrahydrofuran

Markovič et al. (2013) utilized syn/anti-hex-5-ene-2,4-diols in the synthesis of bicyclic lactones, potentially involving similar compounds to (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Markovič, Ďuranová, Koóš, Szolcsányi, & Gracza, 2013).

Preparation of Heterocycles

Schmidt et al. (2006) discussed the transformation of 5-hydroxy-3-oxopent-4-enoic acid esters into heterocycles, such as pyrazoles and isoxazoles, which relates to the chemical structure of (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Schmidt, Conrad, Klaiber, & Beifuss, 2006).

Acid-Catalyzed Cycloadditions

Sousa et al. (2008) explored acid-catalyzed cycloadditions involving methyl glyoxylate oxime, which might share reactive similarities with (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Sousa, Vale, Rodríguez-Borges, García‐Mera, & Rodríguez-Otero, 2008).

Triterpenes to Steroids Conversion

Research by Dias and Pettit (1969) on converting triterpenes to steroids might involve compounds structurally related to (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Dias & Pettit, 1969).

Synthesis of Oxa Bowls

Mehta and Vidya (2001) described the synthesis of pentaoxa-[5]-peristylane, which could potentially involve chemical processes related to (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Mehta & Vidya, 2001).

Enzymatic Activities in E. coli

Roper and Cooper (1993) investigated an enzyme from Escherichia coli, indicating potential enzymatic interactions or transformations involving compounds like (3E)-5-oxopent-3-ene-1,2,5-tricarboxylate (Roper & Cooper, 1993).

properties

Product Name

(3E)-5-oxopent-3-ene-1,2,5-tricarboxylate

Molecular Formula

C8H5O7-3

Molecular Weight

213.12 g/mol

IUPAC Name

(E)-5-oxopent-3-ene-1,2,5-tricarboxylate

InChI

InChI=1S/C8H8O7/c9-5(8(14)15)2-1-4(7(12)13)3-6(10)11/h1-2,4H,3H2,(H,10,11)(H,12,13)(H,14,15)/p-3/b2-1+

InChI Key

WHGVLEMQINVDLH-OWOJBTEDSA-K

Isomeric SMILES

C(C(/C=C/C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C(C=CC(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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